molecular formula C7H11ClN2O2 B8754542 4-Acetylpiperazine-1-carbonyl chloride

4-Acetylpiperazine-1-carbonyl chloride

Cat. No. B8754542
M. Wt: 190.63 g/mol
InChI Key: HHXLDBGLGUQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04220646

Procedure details

1-Acetyl-4-chlorocarbonylpiperazine can be prepared by the action of phosgene (9.9 g.) on 1-acetylpiperazine (25.6 g.) in anhydrous toluene (75 cc.) for 1 hour at 2° C. The 1-acetylpiperazine hydrochloride formed during the reaction is filtered off and washed with anhydrous toluene (50 cc.). The toluene filtrate is evaporated to dryness under reduced pressure (20 mm.Hg) to give 1-acetyl-4-chlorocarbonylpiperazine (14.0 g.) in the form of an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7](C([Cl:12])=O)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C(Cl)(Cl)=O>C1(C)C=CC=CC=1>[ClH:12].[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C(=O)Cl
Name
Quantity
9.9 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.